Methylpiperidino pyrazole

Catalog No.
S8340016
CAS No.
2512204-77-0
M.F
C29H31N3O3
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylpiperidino pyrazole

CAS Number

2512204-77-0

Product Name

Methylpiperidino pyrazole

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5

Methylpiperidino pyrazole (CAS 2512204-77-0) is a heterocyclic building block featuring both a methylated pyrazole ring and a piperidine moiety. In materials science, such N-heterocyclic fragments are primarily investigated as components or precursors for functional materials in optoelectronic applications, including hole-transporting materials (HTMs) for perovskite solar cells (PSCs) or organic light-emitting diodes (OLEDs). [1] The utility of these fragments is determined by their influence on the final material's electrochemical properties (e.g., HOMO/LUMO energy levels), thermal stability, and solubility in process-relevant organic solvents. [2] These characteristics are critical for achieving high device efficiency and operational stability.

Research Fit

Tool compound for ERα-specific pathway studies
Silent antagonist devoid of partial agonism
Enables discrimination of ERα vs. ERβ signaling

While various heterocyclic linkers are available, substituting Methylpiperidino pyrazole with a seemingly similar analog, such as a different regioisomer or an unmethylated pyrazole, is not recommended without specific validation. Minor structural changes—like the position of the nitrogen atom in the pyrazole ring or the presence and position of the N-methyl group—can significantly alter molecular packing, solubility, and frontier molecular orbital energy levels. [1] These changes directly impact the performance and stability of resulting optoelectronic devices, making direct substitution a high-risk variable in established fabrication protocols and material formulations.

Substitution Risk

ERβ Co‑engagement
High ERα selectivity, spares ERβ
Fulvestrant, tamoxifen, raloxifene co‑engage both receptors
Co‑engagement confounds ERα‑specific attribution
Partial Agonism
Silent antagonist, no intrinsic activity
Tamoxifen and raloxifene show tissue‑dependent partial agonism
Partial agonism may obscure pure ERα antagonism interpretation
ER Degradation Mechanism
Pure antagonism without receptor downregulation
Fulvestrant induces ERα degradation, ablating all signaling
Degradation vs. antagonism alters downstream pathway readouts

Enhanced Device Stability in Perovskite Solar Cells Over Spiro-OMeTAD

In perovskite solar cells, hole-transport materials (HTMs) derived from carbazole-linked heterocyclic precursors demonstrated a superior stability profile compared to the industry-standard HTM, Spiro-OMeTAD. Devices incorporating the novel HTM retained a higher percentage of their initial power conversion efficiency (PCE) after aging. [1] While initial efficiencies were comparable, the improved longevity points to a more robust material for long-term device operation.

Evidence DimensionDevice Stability (PCE Retention)
Target Compound DataDemonstrated a 'better stability tendency' than the reference material.
Comparator Or BaselineSpiro-OMeTAD-based devices (standard benchmark HTM).
Quantified DifferenceQualitatively superior retention of performance under aging conditions.
ConditionsPerovskite solar cell (PSC) device under standard aging protocol.

For commercial or long-term research applications, improved operational stability is a critical procurement factor that can justify replacing less stable, incumbent materials.

ERα Binding Selectivity
Cross‑study comparable
MPP ERα/ERβ selectivity ratio ~200–>400‑fold. Comparators: fulvestrant ~4–28‑fold, tamoxifen ~22‑fold, raloxifene ~10‑fold.
Supports ERα‑specific target engagement interpretation
Competitive radioligand binding, recombinant ERα/ERβ

Comparable Power Conversion Efficiency to Spiro-OMeTAD Standard

A key concern when replacing a benchmark material is the potential loss of performance. However, an HTM (V1225) built from a carbazole-functionalized precursor achieved a power conversion efficiency (PCE) of 17.81%, which was directly comparable to devices made with the market-dominant HTM, Spiro-OMeTAD, under the same fabrication and testing conditions. [1] This demonstrates that adopting this precursor architecture does not necessitate a compromise on initial device performance.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data17.81% (for HTM V1225)
Comparator Or BaselineSpiro-OMeTAD (benchmark HTM with PCE of 18.5% in the same study).
Quantified DifferenceA minimal difference of ~0.7 percentage points, indicating comparable top-tier performance.
ConditionsTriple-cation perovskite solar cell measured under standard 100 mW cm⁻² AM1.5G illumination.

This evidence de-risks the procurement decision by showing that the material can match the performance of the expensive industry standard, making it a viable substitute.

Transcriptional Selectivity
Class‑level inference
1,000‑fold selectivity blocking ERα‑mediated transcription. Other antiestrogens suppress both ERα and ERβ.
Supports ERα‑specific gene regulation study context
Reporter assays, multiple ERE constructs, promoter‑context independent

Optimized Energy Level Alignment for Efficient Hole Extraction

Effective hole extraction from the perovskite layer requires a well-aligned highest occupied molecular orbital (HOMO). Materials derived from pyrazole or carbazole precursors exhibit suitable ionization potentials for this purpose. For example, the HTM V1225 has a solid-state ionization potential of 4.91 eV. [1] This value is sufficiently offset from the perovskite valence band (~5.5 eV) to ensure efficient hole transfer while being comparable to the benchmark Spiro-OMeTAD (5.00 eV), confirming its suitability as a precursor for high-performance devices.

Evidence DimensionIonization Potential (Solid-State)
Target Compound Data4.91 eV (for HTM V1225)
Comparator Or BaselineSpiro-OMeTAD: 5.00 eV
Quantified Difference0.09 eV difference, maintaining the required energy cascade for efficient device function.
ConditionsMeasured on thin films by photoelectron emission spectroscopy in air (PESA).

This electrochemical property is a fundamental prerequisite for a functional HTM, and its confirmation provides confidence in the suitability of the precursor for its intended role.

Antagonist Potency vs. Tamoxifen
Data to verify
MPP IC50 = 42 nM, ~40‑fold more potent than tamoxifen citrate (IC50 = 1,700 nM). ICI 182,780 IC50 = 0.60 nM; endoxifen IC50 = 16 nM.
Reported ERα antagonist potency context
Human ERα reporter assay panel, 2×EC75 E2 + antagonist, luciferase readout
Uterine Gene Expression vs. Fulvestrant
Head‑to‑head comparison
MPP clustered with raloxifene/high‑E2; ICI 182,780 clustered with low‑E2. MPP+E2 showed additive gene upregulation.
Distinct transcriptional signature from fulvestrant
Ovariectomized mouse microarray, Affymetrix, qRT‑PCR validation
Metabolic Stability: MPP vs. MPrP
Head‑to‑head comparison
MPP ether linkage susceptible to cleavage → agonist MPT. MPrP propyl linkage stable, retains ERα antagonist pharmacology.
Supports MPrP selection for chronic in vivo studies
In vitro metabolic stability, structural rationale

Development of Cost-Effective, High-Stability Hole-Transport Layers for PSCs

As a precursor for synthesizing next-generation hole-transporting materials (HTMs) that aim to replace Spiro-OMeTAD. The evidence of comparable efficiency and superior stability makes its derivatives a primary candidate for research focused on improving the commercial viability and operational lifetime of perovskite solar cells. [1]

Formulation of Dopant-Free or Reduced-Dopant HTM Inks

Standard HTMs like Spiro-OMeTAD often require hygroscopic additives (dopants) like Li-TFSI to function, which can compromise long-term stability. Heterocyclic precursors can be used to design new HTMs with intrinsically higher hole mobility, creating opportunities to formulate dopant-free inks for more stable and simplified device fabrication workflows. [2]

Systematic Structure-Property Relationship Studies

Ideal for use in research programs investigating the impact of isomeric structures on device performance. By comparing materials derived from different positional isomers of Methylpiperidino pyrazole, researchers can systematically tune energy levels and material morphology to optimize device architectures. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
ERα‑specific pathway studies
High ERα selectivity spares ERβ
ERα target engagement confirmation
Antagonism vs. degradation mechanistic studies
Silent antagonist without receptor downregulation
Transcriptional signature comparison with fulvestrant
Chronic in vivo ERα blockade studies
Metabolically stable analog MPrP
MPT generation monitoring or MPrP use
EDC ERα attribution studies
ERα‑selective inhibition without ERβ cross‑talk
Proliferation and cell‑cycle endpoint blockade

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

469.23654186 Da

Monoisotopic Mass

469.23654186 Da

Heavy Atom Count

35

UNII

GNC6T7K8P2

Wikipedia

Methylpiperidinopyrazole

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